molecular formula C25H23N5O2S B1668010 Bentamapimod CAS No. 848344-36-5

Bentamapimod

Cat. No. B1668010
M. Wt: 457.5 g/mol
InChI Key: XCPPIJCBCWUBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bentamapimod is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway that has been widely studied in the context of cancer and other diseases. Bentamapimod has been identified as a potential drug candidate for the treatment of a variety of diseases, including cancer, diabetes, and inflammatory diseases. It has been reported to have both anti-inflammatory and anti-tumorigenic effects in preclinical models. In addition, it has been shown to modulate the activity of several enzymes involved in the MAPK pathway, which is a key regulator of cellular processes.

Scientific research applications

1. Treatment of Endometriosis

Bentamapimod, a c-Jun NH2-terminal kinase (JNK) inhibitor, has shown promise in the treatment of endometriosis. Studies have demonstrated its effectiveness in reducing induced endometriosis in animal models, including baboons and rodents. In a study by Hussein et al. (2016), bentamapimod effectively reduced the total surface area and volume of endometriotic lesions in baboons, without severe side effects or effect on menstrual cycle length or serum reproductive hormones (Hussein et al., 2016). Similarly, Palmer et al. (2016) found that bentamapimod induced regression of endometriotic lesions in rodent models of endometriosis (Palmer et al., 2016).

2. Potential in Non-Hormonal Treatment Strategies

Mikuš et al. (2022) identified bentamapimod as a promising non-hormonal therapeutic option for alleviating endometriosis-associated pelvic pain in a systematic review of randomized controlled trials. This review highlighted bentamapimod as an emerging drug therapy for endometriosis, underscoring its role as an immunomodulatory agent (Mikuš et al., 2022)

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPIJCBCWUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005116
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bentamapimod

CAS RN

848344-36-5
Record name Bentamapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENTAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentamapimod
Reactant of Route 2
Reactant of Route 2
Bentamapimod
Reactant of Route 3
Reactant of Route 3
Bentamapimod
Reactant of Route 4
Reactant of Route 4
Bentamapimod
Reactant of Route 5
Reactant of Route 5
Bentamapimod
Reactant of Route 6
Reactant of Route 6
Bentamapimod

Citations

For This Compound
124
Citations
SS Palmer, M Altan, D Denis, EG Tos… - Reproductive …, 2016 - Springer
… Our results show that bentamapimod caused regression of … Furthermore, our results suggest that bentamapimod treat… and our results demonstrate that bentamapimod inhibition does not …
Number of citations: 46 link.springer.com
M Hussein, DC Chai, CM Kyama, JM Mwenda… - Fertility and sterility, 2016 - Elsevier
… In a parallel study (19), we demonstrated that JNKI bentamapimod (also coded AS602801 or PGL5001) caused regression of experimentally induced endometriosis in the nude mouse …
Number of citations: 34 www.sciencedirect.com
M Mikuš, SG Vitale, M Ćorić, V Zajec… - Gynecological …, 2022 - Taylor & Francis
Objective: The aim of this systematic review is to recap the data obtained from randomized controlled trials looking at new pharmacologic treatments for endometriosis published over …
Number of citations: 6 www.tandfonline.com
S Li, AJ Li, J Travers, T Xu… - … the Science of Drug …, 2021 - journals.sagepub.com
… For example, bentamapimod and turofexorate isopropyl … In the AChE docking analysis, bentamapimod and turofexorate … in the active site including bentamapimod, eluxadoline, ethyl 4-…
Number of citations: 20 journals.sagepub.com
M Chen, J Sun, C Lu, X Chen, H Ba, Q Lin, J Cai… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… the JNK specific inhibitor bentamapimod to observe its effects … bentamapimod inhibited the phosphorylation of JNK and the expression of active caspase-3 protein, while bentamapimod …
Number of citations: 12 www.ncbi.nlm.nih.gov
P Garlapati - cjsjournal.org
… inhibitor, Bentamapimod (AS602801), of the JNK pathway. Bentamapimod has been shown to … In cancer stem cells derived from human pancreatic cancer, Bentamapimod demonstrated …
Number of citations: 0 cjsjournal.org
L Jiang, DA Goncharov, Y Shen, D Lin… - A27. SOMA: SEX …, 2022 - atsjournals.org
… shRNA SIRT7 and JNK inhibitor bentamapimod downregulated lipogenic enzymes ACLY and ACC in human PAH PAVSMC. Conclusion: Human PAH PAVSMC have up-regulated …
Number of citations: 0 www.atsjournals.org
EG Richards, EL Esakov, O Reizes - Fertility and Sterility, 2020 - fertstert.org
… We identified five drugs (belinostat, celecoxib, everolimus, bentamapimod, and paclitaxel) that in combination have a synergistic effect on PR expression. In vitro studies confirmed …
Number of citations: 2 www.fertstert.org
TM Holm - scholar.archive.org
… Merck KGaA’s bentamapimod JNK1 inhibitor is in Phase I testing for endometriosis. …
Number of citations: 3 scholar.archive.org
SA Liakhov, IA Schepetkin, OS Karpenko, HI Duma… - Molecules, 2021 - mdpi.com
… For example, the JNK inhibitor AS602801 (Bentamapimod) has been shown to be effective and safe in clinical trials for the treatment of inflammatory endometriosis [25]. However, this …
Number of citations: 12 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.